Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
Description
The compound Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a tertiary amine ester derivative of cyclohexanecarboxylic acid, modified with a phenyl substituent at the 1-position and a 2-(diethylamino)ethyl ester group. Its hydrochloride salt form enhances stability and solubility for pharmaceutical applications.
Properties
CAS No. |
29303-07-9 |
|---|---|
Molecular Formula |
C19H30ClNO2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
URKWGRMPLYDMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approaches
The preparation methods for this compound involve a combination of esterification and hydrogenation techniques under controlled conditions. Below are the detailed procedures:
Esterification Methods
Esterification is a key step in synthesizing amino esters like this compound. Several approaches are documented:
Hydrogenation Techniques
Hydrogenation plays a critical role in modifying intermediates to achieve the desired product:
Purification and Isolation
After synthesis, the product undergoes purification steps:
- Vacuum Filtration : Catalyst residues are removed using filter paper and Buchner funnels.
- Distillation : Solvents are distilled off, followed by fractional distillation under reduced pressure to isolate pure compounds.
Experimental Data Table
Notes on Optimization
- Temperature control is crucial to prevent side reactions during hydrogenation.
- Pressure management ensures complete hydrogen absorption for optimal yield.
- Using purified reagents minimizes impurities in the final product.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized through esterification and subsequent salt formation:
-
Esterification : Reacting the potassium salt of 1-phenylcyclohexanecarboxylic acid with 2-diethylaminoethyl chloride in alcoholic solutions yields the ester base. Vacuum distillation isolates the product with high purity .
-
Hydrochloride Formation : Treating the ester base with hydrochloric acid in ether generates the hydrochloride salt, which is recrystallized from alcohol or acetone .
Table 1: Key Synthetic Reactions
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | 2-diethylaminoethyl chloride, alcoholic K⁺ | Ester base | |
| Salt formation | HCl in ether | Hydrochloride salt (m.p. 71–72°C) |
Ester Hydrolysis
The ester bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to regenerate 1-phenylcyclohexanecarboxylic acid and 2-diethylaminoethanol.
-
Basic Hydrolysis : NaOH or KOH yields the carboxylate salt and the amino alcohol .
Amine Reactivity
The tertiary amine participates in:
-
Quaternary Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acid-Base Reactions : Forms water-soluble salts with citric, tartaric, or sulfuric acids (e.g., acid citrate derivatives) .
Table 2: Functional Group Transformations
Reduction and Oxidation
-
Reduction : Hydrogenation of the aromatic ring (1-phenyl group) under 20 atm H₂ with PtO₂ in acetic acid yields cyclohexyl derivatives .
-
Oxidation : Chromic acid or KMnO₄ oxidizes the cyclohexane ring, leading to ketone or diacid byproducts .
Stability and Degradation
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula: Likely C₁₉H₃₀ClNO₂ (inferred from structural analogs in and ).
- Molecular Weight : ~345–360 g/mol (based on similar compounds in and ).
- Storage : Recommended sealed storage at 4°C to prevent hydrolysis, consistent with related esters (e.g., ).
Comparison with Similar Compounds
The target compound belongs to a class of cyclohexanecarboxylic acid esters with tertiary amino groups. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Table 1: Structural and Molecular Comparison
Key Observations :
- Amino Group Position: Compounds like the 4-amino- analog () prioritize polar interactions, reducing lipophilicity and altering metabolic pathways.
Physicochemical and Pharmacological Profiles
Solubility and Stability:
- Target Compound: Likely soluble in polar organic solvents (e.g., ethanol) due to the ester and tertiary amine groups. Hydrochloride salt improves water solubility compared to freebase forms.
- Dicyclomine Hydrochloride : Used clinically for gastrointestinal spasms; its bicyclohexyl group balances lipophilicity and solubility for oral bioavailability .
- Isomylamine Hydrochloride : The branched 3-methylbutyl substituent may reduce crystallinity, affecting shelf-life compared to phenyl or bicyclohexyl analogs .
Biological Activity
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a compound with significant biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C19H30ClNO2
- Molecular Weight: 339.9 g/mol
- CAS Number: 29303-07-9
- Structure: The compound features a cyclohexane ring substituted with a phenyl group and a diethylaminoethyl ester moiety.
Antispasmodic Activity
Research has indicated that esters derived from cyclohexanecarboxylic acid exhibit substantial antispasmodic activity. In particular, studies have shown that these compounds can alleviate spasms in smooth muscle tissues without the side effects associated with their free acid forms. This property is attributed to the unique structure of the ester which enhances its interaction with muscarinic receptors in the gastrointestinal tract .
Cytotoxic Effects
A study investigated the cytotoxic effects of related compounds on various cancer cell lines. While specific data on cyclohexanecarboxylic acid derivatives were limited, compounds with similar structures have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. For instance, related esters showed IC50 values indicating effective inhibition of cell viability in these cancer types .
The biological activity of cyclohexanecarboxylic acid derivatives is primarily mediated through their interaction with cellular targets involved in apoptosis and cell cycle regulation. The following mechanisms have been proposed:
- Induction of Apoptosis: Compounds induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and cell rounding.
- Cell Cycle Arrest: These compounds may interfere with key regulatory proteins in the cell cycle, leading to halted proliferation in cancerous cells .
Study on Antispasmodic Activity
In a controlled study, esters of cyclohexanecarboxylic acid were administered to animal models exhibiting spasmodic conditions. Results indicated a marked reduction in spasm frequency and intensity compared to control groups receiving placebo treatments. The study concluded that these esters could serve as potential therapeutic agents for treating gastrointestinal disorders .
Cytotoxicity Assessment
A research project evaluated the cytotoxic effects of similar compounds on various human cell lines using the MTT assay. The results showed that at concentrations ranging from 6 to 250 µg/ml, the derivatives significantly reduced cell viability in HepG2 and MCF-7 cells while exhibiting lower toxicity towards normal cell lines like NIH 3T3 and HaCaT . The findings support the potential use of these compounds in targeted cancer therapies.
Data Summary Table
| Activity | Cell Line | IC50 (µg/ml) | Effect |
|---|---|---|---|
| Cytotoxicity | HepG2 | 42 | Significant reduction in viability |
| MCF-7 | 100 | Moderate reduction | |
| HaCaT | >250 | Low toxicity | |
| NIH 3T3 | >500 | Very low toxicity | |
| Antispasmodic Activity | Animal Model | N/A | Reduced spasm frequency |
Q & A
Basic Question: What are the validated synthetic routes for synthesizing this compound, and how can its structural integrity be confirmed?
Methodological Answer:
The synthesis typically involves esterification of 1-phenylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol, followed by hydrochloride salt formation. Key steps include:
- Esterification: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Purification: Recrystallization from ethanol or acetone to achieve ≥99% purity .
- Structural Confirmation:
Basic Question: How should researchers assess purity and stability in preclinical formulations?
Methodological Answer:
- Purity Analysis:
- Stability Testing:
Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Discrepancies often arise due to polymorphic forms or residual solvents. Mitigate by:
- Solubility Profiling:
- Solvent Selection: Optimize co-solvents (e.g., PEG 400) for in vitro assays .
Advanced Question: What mechanistic approaches are recommended to study its anticholinergic activity?
Methodological Answer:
- Receptor Binding Assays:
- Use H-N-methylscopolamine in guinea pig ileum to measure muscarinic receptor affinity .
- Functional Antagonism:
- In Silico Modeling:
- Docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites .
Advanced Question: How to design acute toxicity studies aligning with OECD guidelines?
Methodological Answer:
- Dose Escalation: Start at 10 mg/kg (IV) in rodents, based on LD data (50 mg/kg in mice) .
- Endpoint Monitoring:
- Data Interpretation:
- Calculate NOAEL (No Observed Adverse Effect Level) for translational studies .
Advanced Question: How can in vitro metabolism data be reconciled with in vivo pharmacokinetics?
Methodological Answer:
- In Vitro Models:
- Liver Microsomes: Incubate with human CYP450 isoforms (e.g., CYP3A4) to identify primary metabolites .
- In Vivo Correlation:
- Discrepancy Resolution:
- Account for enterohepatic recirculation or protein binding differences using physiologically based pharmacokinetic (PBPK) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
